molecular formula C15H26N4O B10961442 1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10961442
M. Wt: 278.39 g/mol
InChI Key: GPGBWRDNYXKGAU-UHFFFAOYSA-N
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Description

1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine moiety, and various alkyl substituents

Preparation Methods

The synthesis of 1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the pyrazole ring with a piperidine derivative, often using alkyl halides or sulfonates as alkylating agents.

    Final Coupling: The final step involves coupling the intermediate with ethyl and methyl groups under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents, which may have varying biological activities.

    Piperidine Derivatives: Molecules containing the piperidine moiety, which are often used in pharmaceuticals for their biological activity.

The uniqueness of 1-ETHYL-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H26N4O/c1-4-19-11-14(9-16-19)15(20)17-13(3)10-18-7-5-12(2)6-8-18/h9,11-13H,4-8,10H2,1-3H3,(H,17,20)

InChI Key

GPGBWRDNYXKGAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(C)CN2CCC(CC2)C

Origin of Product

United States

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